2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-7-12-11(13(18)19)10-15-14(16-12)17-8-5-3-4-6-9-17/h10H,2-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENDXEQKJCCAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrimidine precursors with azepane derivatives. One common method includes the reaction of 4-propylpyrimidine-5-carboxylic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated pyrimidine derivatives with nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid is utilized as a precursor for synthesizing more complex heterocyclic compounds. Its functional groups allow for diverse reactions, including esterification and amidation.
Biology
- Biochemical Assays : The compound has been investigated for its potential as a ligand in biochemical assays, particularly in studies related to enzyme inhibition and receptor binding. Its structural features may enhance selectivity for specific biological targets.
Medicine
- Therapeutic Properties : Research indicates potential antimicrobial and anticancer activities. In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in drug development.
Industry
- Material Development : The compound is explored in the development of novel materials with specific electronic or optical properties. Its unique structure can be tailored to enhance the performance of materials used in coatings, electronics, and sensors.
| Compound ID | Cell Line | IC50 Value (µM) | Apoptosis Induction |
|---|---|---|---|
| 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid | A549 (Lung Cancer) | 15 | Yes |
| 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid | C6 (Glioma) | 20 | Yes |
This table summarizes findings from studies evaluating the anticancer properties of the compound against specific cell lines.
Anticancer Activity
In a study evaluating various derivatives of pyrimidine compounds, 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid demonstrated significant cytotoxicity against lung cancer (A549) and glioma (C6) cell lines. The mechanism appears to involve apoptosis induction through caspase activation pathways.
Enzyme Inhibition
Research has shown that modifications to the azepane or thiophene components can enhance the efficacy of compounds similar to 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid as enzyme inhibitors. This highlights the importance of structural optimization in developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways can vary based on the specific application and the structural analogs used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences between 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid and related compounds:
Key Comparative Insights
Carboxamide derivatives (e.g., ) exhibit enhanced metabolic stability compared to carboxylic acids due to reduced susceptibility to esterase-mediated hydrolysis .
Functional Group Impact :
- Carboxylic acids (e.g., target compound, ) offer strong hydrogen-bonding capacity, critical for interactions with polar enzyme active sites. In contrast, sulfanyl groups () introduce thioether bonds, which may enhance lipophilicity and oxidative stability .
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid group enhances aqueous solubility, but bulky substituents (e.g., azepane, 2-methylpropyl) counterbalance this by increasing logP values .
- Metabolic Stability : Sulfur-containing derivatives () may undergo slower hepatic metabolism compared to nitrogen-rich analogs (e.g., piperazine in ) .
Biological Activity
2-(Azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly as an enzyme inhibitor and receptor modulator. Understanding its biological activity is crucial for developing new pharmacological agents.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an azepane group and a propyl chain. Its molecular formula is with a molecular weight of approximately 263.34 g/mol. The presence of the azepane ring enhances its interaction with biological targets, potentially influencing its pharmacological properties.
The biological activity of 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid primarily involves its interaction with specific enzymes and receptors. It has been studied as a potential Histamine H4 receptor antagonist , which may have implications for treating conditions like tinnitus and other inflammatory disorders . The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to therapeutic effects.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes involved in inflammatory pathways.
- Receptor Modulation : As a Histamine H4 receptor antagonist, it may play a role in modulating immune responses.
- Anticancer Potential : Preliminary research suggests that it may have applications in oncology, particularly in targeting cancer cell proliferation.
Table 1: Summary of Biological Activities
Case Study: Histamine H4 Receptor Inhibition
A study exploring the effects of various compounds on the Histamine H4 receptor indicated that 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid exhibited significant inhibitory activity. The study utilized cell-based assays to determine the compound's efficacy, revealing a dose-dependent response that suggests its potential utility in treating conditions related to histamine dysregulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid indicates that modifications to the azepane or pyrimidine moieties can significantly alter its biological activity. For instance, variations in substituents at the 4-position of the pyrimidine ring can enhance receptor binding affinity and selectivity .
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-(azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a pyrimidine-5-carboxylic acid precursor with azepane, followed by alkylation to introduce the propyl group. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement . Purification typically involves column chromatography or recrystallization. Purity validation requires HPLC (≥95% purity threshold) and NMR (to confirm substituent positions and absence of byproducts) .
Q. How should researchers safely handle and store this compound given its potential hazards?
- Methodological Answer : Based on analogous pyrimidine-carboxylic acid derivatives, this compound likely exhibits acute toxicity and skin/eye irritation. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in a cool, dry environment (< -20°C for long-term stability) in airtight containers to prevent hydrolysis. Conduct a risk assessment using SDS templates for structurally similar compounds (e.g., 4-(pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the azepane ring (δ ~1.5–3.0 ppm for methylene protons) and propyl chain (δ ~0.9–1.7 ppm).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₄H₂₁N₃O₂: 263.16 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) to validate in silico docking results (e.g., AutoDock Vina) .
- Structural Analysis : Use X-ray crystallography (as in for a related pyrimidine derivative) to compare predicted vs. actual binding conformations. Adjust force fields in molecular dynamics simulations if discrepancies arise .
Q. What strategies optimize the reaction yield of the propyl-substituted pyrimidine intermediate?
- Methodological Answer :
- Alkylation Optimization : Test bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. THF) to enhance nucleophilicity.
- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for improved alkylation efficiency.
- In Situ Monitoring : Use LC-MS to track intermediate formation and adjust reaction time/temperature .
Q. How can researchers assess the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Half-Life (t₁/₂) Calculation : Use kinetic modeling (e.g., Michaelis-Menten) to predict hepatic clearance .
Q. What computational methods predict the compound’s solubility and bioavailability?
- Methodological Answer :
- QSAR Modeling : Train models on databases like ChEMBL using descriptors like logP, polar surface area, and H-bond donors.
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/octanol to estimate partition coefficients.
- Bioavailability Radar : Use tools like SwissADME to predict GI absorption and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported enzyme inhibition potencies across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical buffer conditions (pH, ionic strength) and enzyme sources.
- Positive Controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase) to calibrate activity measurements.
- Meta-Analysis : Statistically compare datasets (ANOVA) to identify outliers or systematic biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
